molecular formula C9H8FNO B134445 8-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 143268-79-5

8-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B134445
Key on ui cas rn: 143268-79-5
M. Wt: 165.16 g/mol
InChI Key: FQXDSPOJPOHHNY-UHFFFAOYSA-N
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Patent
US09278093B2

Procedure details

A mixture of 3-chloro-N-(2-fluorophenyl)propanamide (1-1, 17.2 g, 85.30 mmol) and aluminium trichloride (56.9 g, 427.0 mmol) was heated at 140° C. for 4 h under inert atmosphere. After cooling the reaction mixture down to 0° C., ice cold water (350 mL) was added slowly. The resulting precipitate was collected by filtration and washed with water and hexane. The crude compound was purified by flash chromatography on silica gel to obtain the title compound as a white solid. This intermediate was used directly in the next step without characterization.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
56.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13])=[O:5].[Cl-].[Cl-].[Cl-].[Al+3]>>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[NH:6][C:4](=[O:5])[CH2:3][CH2:2]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
ClCCC(=O)NC1=C(C=CC=C1)F
Name
Quantity
56.9 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
ice
Quantity
350 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2CCC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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